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Compound of Interest

Compound Name: Quin II

Cat. No.: B1215104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for using

Quin-2, a fluorescent indicator, to measure intracellular calcium concentrations. Quin-2 was

one of the first widely used fluorescent probes for quantifying cytosolic free calcium, playing a

pivotal role in advancing our understanding of calcium signaling.

Core Principle of Quin-2 Function
Quin-2 is a fluorescent chelator that exhibits a significant change in its fluorescence properties

upon binding to calcium ions (Ca²⁺). Its mechanism is rooted in the specific and high-affinity

binding of Ca²⁺, which induces a conformational change in the dye molecule. This change

leads to a substantial increase in its fluorescence quantum yield.[1] In its unbound state, Quin-

2 has a low fluorescence, but when it binds to Ca²⁺, the fluorescence intensity can increase up

to twenty-fold.[1] By monitoring these changes in fluorescence, researchers can quantify the

concentration of free intracellular calcium ([Ca²⁺]i).

The dye is introduced into cells in its acetoxymethyl (AM) ester form, Quin-2 AM.[2] The

lipophilic AM groups allow the molecule to passively diffuse across the cell membrane.[2][3]

Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now

membrane-impermeable, active form of Quin-2 in the cytoplasm.[2] This ensures that the

measurements reflect intracellular calcium levels.
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The utility of Quin-2 is defined by its specific spectral and binding properties. High-affinity

probes like Quin-2 are particularly well-suited for monitoring the low levels of calcium typically

found in resting cells.[4]

Property Value Notes

Dissociation Constant (Kd) for

Ca²⁺
~115 nM[4]

High affinity makes it ideal for

measuring basal Ca²⁺ levels.

Excitation Wavelength (λex) ~339 nm (Ca²⁺-bound)[2][4]

Optimal wavelength for

exciting the dye when

complexed with calcium.

~354-360 nm (Ca²⁺-free)[1]
Excitation wavelength for the

unbound form.

Emission Wavelength (λem) ~492 nm (Ca²⁺-bound)[2][4]

The peak fluorescence

emission wavelength upon

Ca²⁺ binding.

~510 nm (Ca²⁺-free)[1]
The emission wavelength for

the unbound form.

Quantum Yield (Φ) ~0.14 (Ca²⁺-bound)[2]

Represents a high

fluorescence efficiency when

bound to calcium.

Low (Ca²⁺-free)

The fluorescence efficiency is

significantly lower in the

absence of calcium.

Detailed Experimental Protocol
This section outlines the key steps for loading cells with Quin-2 AM, and for the subsequent

measurement and calibration of the fluorescence signal to determine intracellular calcium

concentrations.
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Quin-2 AM Stock Solution: Prepare a 1-10 mM stock solution of Quin-2 AM in anhydrous

dimethyl sulfoxide (DMSO). Store this solution in small aliquots, protected from light and

moisture, at -20°C.

Loading Buffer: A common loading buffer is a balanced salt solution, such as Hanks'

Balanced Salt Solution (HBSS) or a physiological saline solution, buffered to a pH of 7.2-7.4

with HEPES.

Cell Preparation: Culture cells to an appropriate confluency on coverslips for microscopy or

in a suspension for fluorometry.

Loading Procedure:

Dilute the Quin-2 AM stock solution into the loading buffer to a final concentration of 1-5

µM. The addition of a non-ionic detergent like Pluronic F-127 (at ~0.02%) can aid in the

dispersion of the nonpolar AM ester in the aqueous buffer.

Remove the cell culture medium and wash the cells with the loading buffer.

Incubate the cells with the Quin-2 AM loading solution for 30-60 minutes at 37°C. The

optimal loading time and concentration may vary depending on the cell type and should be

determined empirically.

After incubation, wash the cells two to three times with fresh, warm loading buffer to

remove any extracellular dye.

Allow the cells to rest for approximately 30 minutes to ensure complete de-esterification of

the Quin-2 AM by intracellular esterases.

Fluorescence Measurement
Fluorescence can be measured using a fluorescence microscope, a plate reader, or a

fluorometer.

Excitation: Excite the Quin-2 loaded cells at approximately 339 nm.[4]

Emission: Collect the fluorescence emission at approximately 492 nm.[4]
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Data Acquisition:

Record a baseline fluorescence signal (F_baseline) from the resting cells.

Introduce the experimental stimulus (e.g., agonist, drug) that is expected to alter [Ca²⁺]i.

Continuously record the fluorescence intensity (F) over time to monitor the calcium

transient.

Signal Calibration
To convert the measured fluorescence intensity into an absolute calcium concentration, the

signal must be calibrated. This is typically achieved by determining the minimum (F_min) and

maximum (F_max) fluorescence signals.[5]

Maximum Fluorescence (F_max): At the end of the experiment, lyse the cells using a

detergent like digitonin or Triton X-100 in the presence of a saturating concentration of Ca²⁺

(e.g., 1-10 mM CaCl₂) to obtain the maximum fluorescence signal.

Minimum Fluorescence (F_min): Following the F_max measurement, chelate all the calcium

by adding a high concentration of a calcium chelator like EGTA (e.g., 10-50 mM) to

determine the minimum fluorescence signal.[5]

The intracellular calcium concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz

equation:[6][7]

[Ca²⁺]i = Kd * (F - F_min) / (F_max - F)

Where:

[Ca²⁺]i is the intracellular free calcium concentration.

Kd is the dissociation constant of Quin-2 for Ca²⁺ (~115 nM).[4]

F is the experimental fluorescence intensity at any given time.

F_min is the minimum fluorescence intensity in the absence of Ca²⁺.
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F_max is the maximum fluorescence intensity at Ca²⁺ saturation.

Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Quin-2 Measurement
The following diagram illustrates the standard workflow for an intracellular calcium

measurement experiment using Quin-2.
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Caption: Workflow for [Ca²⁺]i measurement using Quin-2.
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Gq-Protein Coupled Receptor (GPCR) Signaling
Pathway
Quin-2 is frequently used to measure calcium release triggered by the activation of Gq-coupled

receptors. This pathway is a fundamental mechanism for cell signaling.[8][9]
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Caption: Gq-PLC-IP₃ signaling pathway leading to Ca²⁺ release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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